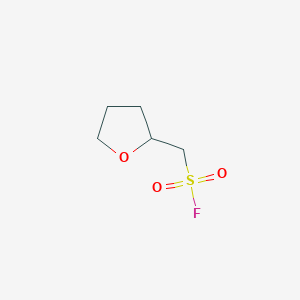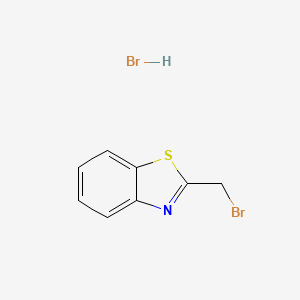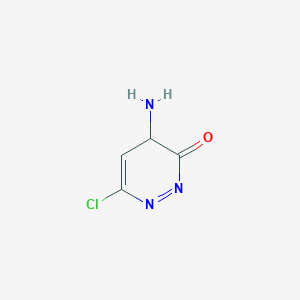
4-amino-6-chloro-4H-pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-chloropyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C4H4ClN3O It is a derivative of pyridazine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloropyridazin-3(2H)-one typically involves the chlorination of pyridazine derivatives followed by amination. One common method is the reaction of 6-chloropyridazine with ammonia or an amine under controlled conditions to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production methods for 4-Amino-6-chloropyridazin-3(2H)-one often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-6-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-6-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-chloropyridazine: Another pyridazine derivative with similar structural features.
4-Amino-5-chloropyridazin-3(2H)-one: A closely related compound with a different substitution pattern.
Uniqueness
4-Amino-6-chloropyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group at the 4-position and a chlorine atom at the 6-position makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C4H4ClN3O |
|---|---|
Poids moléculaire |
145.55 g/mol |
Nom IUPAC |
4-amino-6-chloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H4ClN3O/c5-3-1-2(6)4(9)8-7-3/h1-2H,6H2 |
Clé InChI |
OVZNNGYLNVKUTM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NC(=O)C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


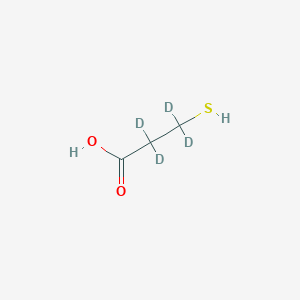
![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
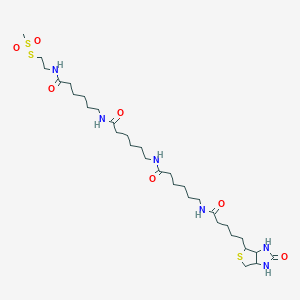
![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)

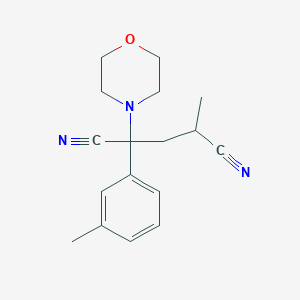
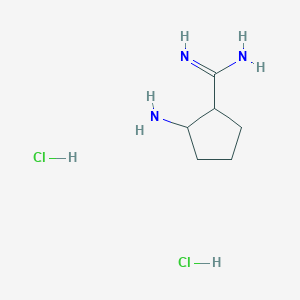
![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)


